[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine
Description
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-2-5-1-6-8-3-10-11(6)4-9-5/h1,3-4H,2,7H2 |
InChI Key |
PWTYLLWHUXYLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN2C1=NC=N2)CN |
Origin of Product |
United States |
Preparation Methods
One-Step Regioselective Synthesis
Isomerization Techniques
- Pyrazolotriazolopyrimidine derivatives can be converted intotriazolo[1,5-c]pyrimidine derivatives through isomerization.
- This process involves heating in ethanol with a catalytic amount of glacial acetic acid or formic acid under reflux conditions.
Specific Example forTriazolo[1,5-c]pyrimidin-7-ylmethanamine
While direct synthesis data forTriazolo[1,5-c]pyrimidin-7-ylmethanamine is limited in the sources reviewed, the following general procedure can be inferred:
Step-by-Step Procedure:
-
- Use ethyl 5-amino-1,2,4-triazole-3-carboxylate as the precursor.
-
- React the starting material with a suitable aldehyde (e.g., formaldehyde) or ketone under acidic conditions to form an intermediate triazolopyrimidine scaffold.
Functional Group Modification :
- Introduce the methanamine group via reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride.
Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of Pyrimidinone | Sodium ethyl formylacetate + arylamidine | ~80–90 | Reflux in ethanol/acetic acid |
| Chlorination | Phosphorus oxychloride | ~85 | Requires careful handling of POCl₃ |
| Hydrazine Substitution | Hydrazine hydrate | ~75–85 | Performed under mild heating |
| Cyclization | Cyanogen bromide | ~70–90 | Dimroth rearrangement ensures selectivity |
Notes on Optimization
To improve yields and selectivity:
- Use high-purity starting materials and reagents.
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Optimize reaction temperature and solvent choice based on specific intermediates.
Chemical Reactions Analysis
Imine Formation
The compound reacts with aldehydes or ketones to form imines via condensation. This reaction is driven by the amine group at the 7-position, which acts as a nucleophile. Table 1 summarizes representative examples:
| Reagent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Acetic acid, reflux, 24h | Benzylidene-imine | 75% |
| Acetophenone | DMF, NaH, 60°C, 12h | Acetophenone-imine | 82% |
| Formaldehyde | Water, pH 5, 48h | Methylene-imine | 60% |
Coupling Reactions
The methanamine group facilitates coupling with carbonyl chlorides or activated esters, forming amides or related derivatives. Table 2 highlights key examples:
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions, forming fused ring systems. For example, reaction with 1,3-dicarbonyl compounds yields pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives . Table 3 illustrates this transformation:
| Reagent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Malonitrile | Acetic acid, reflux, 18h | Pyrazolo-fused derivative | 67% |
| Ethyl acetoacetate | DMF, K2CO3, 100°C, 8h | Thioglycoside derivative | 58% |
Reaction Mechanisms
The reactivity of Triazolo[1,5-c]pyrimidin-7-ylmethanamine is governed by the following mechanisms:
-
Imine Formation : The amine group attacks the carbonyl carbon, forming a Schiff base via nucleophilic addition-elimination .
-
Coupling Reactions : The nucleophilic amine reacts with electrophilic carbonyl groups (e.g., acid chlorides) to form covalent bonds .
-
Cyclization : Intramolecular nucleophilic attack by the triazole nitrogen on an activated carbonyl group initiates ring closure .
Scientific Research Applications
Antiviral Activity
Recent studies have identified [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine derivatives as promising candidates for antiviral therapy. For instance, a study reported the discovery of potent inhibitors of the SARS-CoV-2 main protease (Mpro) based on this scaffold. Two lead compounds demonstrated high binding affinity and stability with Mpro, showing potential as antiviral agents against COVID-19. The binding energies calculated were −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol for the two lead compounds, indicating strong interactions with the active site residues of the protease .
Antiparasitic Properties
Another significant application of this compound is its antiparasitic activity against Leishmania species. Novel complexes formed with this compound have shown considerable efficacy against Leishmania infantum and Leishmania braziliensis. The most active complexes exhibited IC50 values of 20.0 μM and 24.4 μM against L. infantum and L. braziliensis, respectively . These findings suggest that derivatives of this compound could be developed into effective treatments for leishmaniasis.
Anticancer Activity
The triazolo-pyrimidine scaffold has also been explored for its anticancer properties. Compounds derived from this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity and induced apoptosis in targeted cancer cells . This highlights the potential of these compounds in cancer therapeutics.
Case Study 1: SARS-CoV-2 Inhibitors
In a detailed study focused on COVID-19 therapeutics, researchers screened over 1000 compounds using molecular docking techniques to identify potential Mpro inhibitors. The identified compounds based on the [1,2,4]triazolo[1,5-c]pyrimidine scaffold exhibited better binding properties than existing protease inhibitors like Lopinavir and Nelfinavir. These findings underscore the relevance of this compound class in developing new antiviral drugs .
Case Study 2: Antileishmanial Activity
Research into the antileishmanial properties of complexes formed with this compound revealed that certain metal complexes (Cu(II) and Co(II)) showed enhanced activity against leishmaniasis-causing parasites. The structural diversity of these complexes allowed for a detailed investigation into their mechanisms of action and effectiveness in vitro .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist for adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects in conditions like cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Physicochemical Properties
Triazolopyrimidine derivatives exhibit distinct properties depending on the position of ring fusion and substituents:
- [1,2,4]Triazolo[1,5-c]pyrimidines vs. [1,2,4]Triazolo[4,3-c]pyrimidines :
- NMR Shifts : In [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., compound 7 ), the C3-CH₃ and C5-H protons appear more downfield compared to their [1,5-c] isomers (e.g., compound 6 ). This reflects differences in electron distribution due to ring fusion .
- Melting Points : [1,2,4]Triazolo[4,3-c]pyrimidines generally exhibit higher melting points than their [1,5-c] counterparts, likely due to enhanced intermolecular interactions in the solid state .
Table 1: Key Physicochemical Differences Between Isomers
| Property | [1,2,4]Triazolo[1,5-c]pyrimidines | [1,2,4]Triazolo[4,3-c]pyrimidines |
|---|---|---|
| C3-H/C5-H NMR Shift (δ, ppm) | ~7.5–8.0 | ~8.2–8.8 |
| Melting Point Range (°C) | 180–220 | 230–260 |
| Synthetic Pathway | Formic acid-mediated isomerization | Direct synthesis or isomerization |
Antimicrobial and Antitumor Activity
Triazoloquinazoline Derivatives :
- Potassium salts of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines (e.g., 102a,b ) show potent antibacterial activity against S. aureus (MIC = 12.5 µg/mL). Compound 102c is effective against methicillin-resistant S. aureus (MRSA) .
- Antitumor activity is moderate in compounds 100c–g (NCI panel), suggesting the quinazoline core may enhance antimicrobial over antitumor effects .
- [1,2,4]Triazolo[1,5-c]pyrimidine Derivatives: The adenosine A2A receptor antagonist 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (compound 1) and analogs (e.g., 8g) exhibit oral activity in rat models (effective at 3 mg/kg). Substituents like furanyl and phenyl groups optimize receptor binding and reduce hERG channel toxicity .
Biological Activity
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class, characterized by a triazole ring fused to a pyrimidine. Its molecular formula is C7H8N6, and it has a molecular weight of 164.19 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H8N6 |
| Molecular Weight | 164.19 g/mol |
| CAS Number | 1464891-97-1 |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods may include cyclization reactions and functional group modifications to achieve the desired triazolopyrimidine structure.
Antiviral Activity
Research indicates that derivatives of the triazolo[1,5-c]pyrimidine scaffold exhibit significant antiviral properties. For instance, compounds based on this structure have been shown to inhibit various viral pathogens, including influenza and hepatitis viruses. A study reported that certain derivatives effectively inhibited the PA-PB1 interaction crucial for viral replication at non-toxic concentrations .
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values ranging from 45 to 97 nM . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.
Antimicrobial Activity
In addition to its antiviral and anticancer activities, this compound has shown promising antimicrobial effects. It has been tested against various bacterial strains with notable efficacy, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Case Study 1 : A derivative demonstrated selective inhibition of viral replication in an influenza model with an EC50 value indicating effective dose levels without cytotoxicity.
- Case Study 2 : In a study involving MCF-7 cells, the compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in viral replication and tumor growth. This interaction may lead to altered signaling pathways that inhibit cell proliferation or viral replication.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
